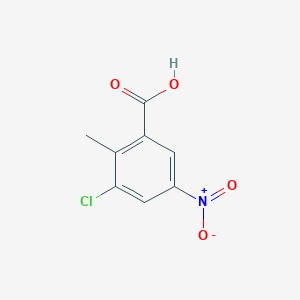

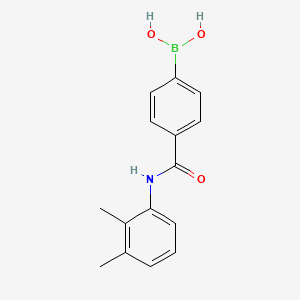

3-Chloro-2-methyl-5-nitrobenzoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves nitration processes. For instance, a new and environmentally friendly nitration process of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O for the synthesis of 5-methyl-2-nitrobenzoic acid has been developed . The key process is the nitration of methyl 3-methylbenzoate .Molecular Structure Analysis

The molecular structure of nitro compounds like “3-Chloro-2-methyl-5-nitrobenzoic acid” typically includes a nitro group, -NO2, which is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .Chemical Reactions Analysis

Nitro compounds can undergo various reactions. For example, 2-Chloro-5-nitrobenzoic acid undergoes microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives .Physical And Chemical Properties Analysis

Nitro compounds have high dipole moments, which fall between 3.5 D and 4.0 D, depending on the nature of R . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .Aplicaciones Científicas De Investigación

Synthesis and Materials Science

Research has demonstrated the utility of chloro-nitrobenzoic acid derivatives in the synthesis of complex compounds and materials. For example, the synthesis of (5-Chloro-2-nitrobenzoato)bis(3-methyl-2-pyridylamine)silver(I) highlights the potential of similar compounds in preparing mononuclear silver(I) complexes, which are characterized by unique coordination geometry and show cytotoxic properties to both normal and carcinoma cells (Wang & Shi, 2011). Such complexes are of interest for their potential applications in medicinal chemistry and materials science.

Organic Synthesis

The role of similar nitrobenzoic acids as intermediates in organic synthesis is well-documented. A study on the synthesis of chlorantraniliprole, a widely used insecticide, employed 3-Methyl-2-nitrobenzoic acid as a starting material, showcasing the importance of such compounds in the synthesis of agrochemicals (Chen Yi-fen et al., 2010). This illustrates the broader applicability of 3-Chloro-2-methyl-5-nitrobenzoic acid in similar synthetic routes.

Luminescence Studies

The study of luminescent properties of materials derived from nitrobenzoic acids has been explored. For instance, 2-Chloro-5-nitrobenzoato complexes of Eu(III) and Tb(III) were shown to exhibit enhanced luminescence, with the study reporting the highest quantum yield of luminescence of Eu(III) sensitized by a nitrobenzoic acid derivative (Viswanathan & Bettencourt-Dias, 2006). This underscores the potential of 3-Chloro-2-methyl-5-nitrobenzoic acid in the development of luminescent materials and their applications in sensing, imaging, and display technologies.

Environmental Chemistry

Research on the environmental fate and transformations of chloro-nitrobenzoic acid derivatives provides insights into their behavior in ecosystems. A study focusing on the chlorination of 3-Methyl-4-nitrophenol, a derivative of fenitrothion, revealed the formation of Chloro-5-hydroxy-2-nitrobenzoic Acid, highlighting the environmental implications of such transformations (Takanashi et al., 2012). This research is crucial for understanding the persistence and potential environmental risks associated with the use of nitrobenzoic acid derivatives.

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-chloro-2-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-4-6(8(11)12)2-5(10(13)14)3-7(4)9/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSIJDUSQILUHCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-methyl-5-nitrobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2'-Fluoro-5-(5-isopropyl-1H-tetrazol-1-yl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1455210.png)

![1-Oxo-2,8-diaza-spiro[4.5]decane-4,8-dicarboxylic acid 8-tert-butyl ester 4-ethyl ester](/img/structure/B1455213.png)

![3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride](/img/structure/B1455215.png)

![2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-1-yl)acetic acid](/img/structure/B1455218.png)

![1-[4-(Chlorosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1455220.png)

![1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)-piperidin-4-amine hydrochloride](/img/structure/B1455230.png)

![Methyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1455231.png)